6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is a complex organic compound that features both an indole and a thiazole ring. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is unique due to its combination of indole and thiazole rings, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N4O3S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c1-24-12-5-4-11-9-14(20-13(11)10-12)16(23)18-6-2-3-15(22)21-17-19-7-8-25-17/h4-5,7-10,20H,2-3,6H2,1H3,(H,18,23)(H,19,21,22) |
InChI Key |
NXOICUIEVUSQRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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